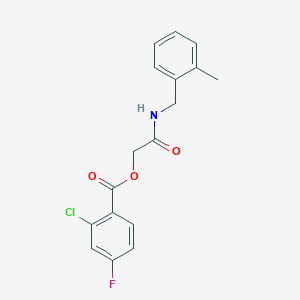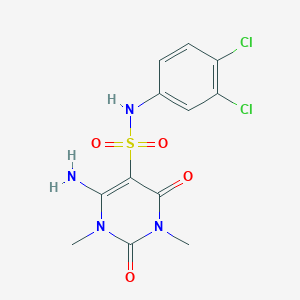
4-amino-N-(3,4-dichlorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10Cl2N2O2S and a molecular weight of 317.191 . It is used for proteomics research .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C12H10Cl2N2O2S/c13-11-6-3-9 (7-12 (11)14)16-19 (17,18)10-4-1-8 (15)2-5-10/h1-7,16H,15H2 . The structure is also available as a 2d Mol file .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on derivatives similar to 4-amino-N-(3,4-dichlorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide has shown their significance in studying crystal structures and molecular interactions. For instance, studies on aminopyrimidine sulfonate/carboxylate interactions and their crystal structures, such as pyrimethaminium benzenesulfonate monohydrate, highlight the importance of hydrogen bonding and the role of sulfonate groups in mimicking carboxylate anions (Balasubramani, Muthiah, & Lynch, 2007). These interactions are crucial for understanding the assembly of molecular structures and can have implications for drug design and molecular engineering.
Antimicrobial and Antitumor Activities
Sulfonamide derivatives have been explored for their antibacterial and antitumor activities. For example, some derivatives have shown high degrees of antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, comparable to known antibiotics (Gadad et al., 2000). Additionally, sulfonamide derivatives have been investigated for their potential as antitumor agents, with some compounds designed to target tumor-associated enzymes or pathways, showing promise in preclinical models (Ilies et al., 2003).
Investigation of Molecular Behavior
The tautomeric behavior and molecular conformation of sulfonamide derivatives, including those similar to 4-amino-N-(3,4-dichlorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide, have been subjects of investigation to understand their pharmaceutical and biological activities. Studies using spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance have provided insights into the tautomeric forms of these molecules, which are crucial for their function and interaction with biological targets (Erturk et al., 2016).
Role in Drug Design
The sulfonamide group is a key structural feature in many therapeutic agents, known for its involvement in inhibiting enzymes like carbonic anhydrase. Despite concerns about hypersensitivity associated with sulfonamide drugs, research underscores the importance and safety of the sulfonamide group in medicinal chemistry, debunking misconceptions related to 'sulfa allergy' and highlighting its essential role in the design of various drugs (Smith & Jones, 2008).
properties
IUPAC Name |
4-amino-N-(3,4-dichlorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O4S/c1-17-10(15)9(11(19)18(2)12(17)20)23(21,22)16-6-3-4-7(13)8(14)5-6/h3-5,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZIHCDAEKPUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3,4-dichlorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

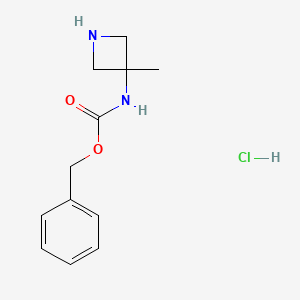



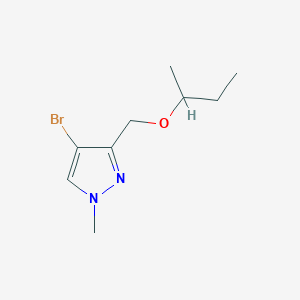
![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)
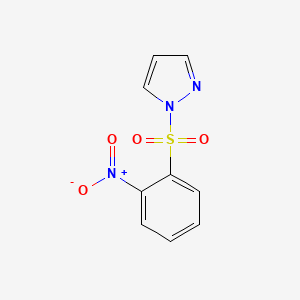


![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2697414.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2697419.png)

